molecular formula C19H13NO2 B10812413 2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione

2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione

Cat. No.: B10812413
M. Wt: 287.3 g/mol
InChI Key: HUNOPLLEKHNEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione is a chemical compound with the molecular formula C18H12N2O2 It is known for its unique structure, which includes a quinoline ring substituted with a methyl group at the 7th position and an indan-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione typically involves the condensation of 7-methylquinoline-2-carbaldehyde with indan-1,3-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or indan-1,3-dione derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or indan-1,3-dione moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline derivatives with carboxylic acid or ketone groups, while reduction may produce alcohol or amine derivatives

Scientific Research Applications

2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the biological activity of this compound and its derivatives to understand their potential as therapeutic agents. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound’s potential pharmacological effects are explored for the development of new drugs. Its interactions with biological targets are of particular interest.

    Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-2-aminoquinoline: This compound shares the quinoline core with a methyl group at the 7th position but differs in the presence of an amino group instead of the indan-1,3-dione moiety.

    Indan-1,3-dione: This compound lacks the quinoline ring and methyl substitution but retains the indan-1,3-dione structure.

Uniqueness

2-(7-Methyl-quinolin-2-yl)-indan-1,3-dione is unique due to its combination of the quinoline and indan-1,3-dione moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(7-methylquinolin-2-yl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c1-11-6-7-12-8-9-15(20-16(12)10-11)17-18(21)13-4-2-3-5-14(13)19(17)22/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNOPLLEKHNEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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